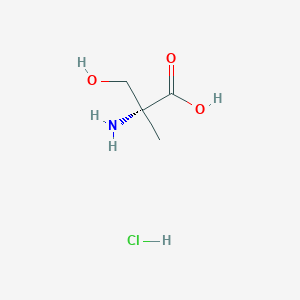
(R)-2-Amino-3-hydroxy-2-methylpropanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride: L-threonine hydrochloride , is an amino acid derivative. It contains a chiral center, making it exist in two enantiomeric forms: ®-threonine and (S)-threonine. In this case, we focus on the ®-enantiomer.
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: ®-Threonine can be synthesized through chemical reactions. One common method involves the asymmetric reduction of a ketone precursor using chiral catalysts.
Biological Production: Fermentation processes using microorganisms (such as bacteria or yeast) can produce ®-threonine from simple precursors.
- The reduction step typically employs a chiral reducing agent (e.g., lithium aluminum hydride) under controlled conditions.
- Fermentation conditions include specific nutrient media and optimized pH and temperature.
- Industrial-scale production of ®-threonine involves large-scale fermentation using genetically modified microorganisms.
Análisis De Reacciones Químicas
®-Threonine: participates in various chemical reactions:
Oxidation: It can undergo oxidative reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone group yields ®-threonine.
Substitution: Threonine can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and strong acids are used in these reactions.
Major Products: The major product is ®-threonine itself.
Aplicaciones Científicas De Investigación
®-Threonine: finds applications in:
Protein Synthesis: As an essential amino acid, it is crucial for protein biosynthesis.
Nutritional Supplements: It is used in dietary supplements and animal feed.
Pharmaceuticals: It may play a role in drug development due to its biological functions.
Mecanismo De Acción
Molecular Targets: Threonine is involved in protein synthesis, neurotransmitter production, and immune function.
Pathways: It participates in the mTOR (mammalian target of rapamycin) pathway, regulating cell growth and metabolism.
Comparación Con Compuestos Similares
Similar Compounds: Other amino acids, such as serine and valine, share structural similarities with threonine.
Uniqueness: Threonine’s chiral center and its role in protein synthesis distinguish it from other amino acids.
Remember that ®-threonine plays essential roles in both biological systems and industrial processes.
Propiedades
Fórmula molecular |
C4H10ClNO3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
Clave InChI |
GXSZHKBAXHJPPL-PGMHMLKASA-N |
SMILES isomérico |
C[C@@](CO)(C(=O)O)N.Cl |
SMILES canónico |
CC(CO)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


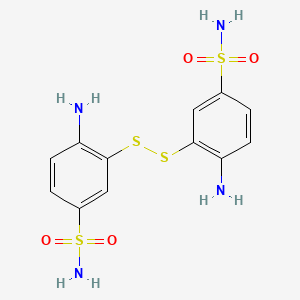
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
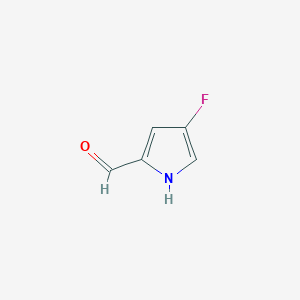
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)



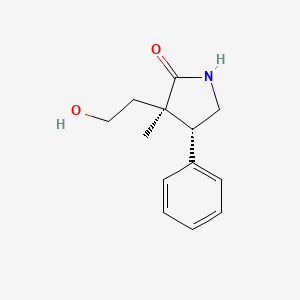
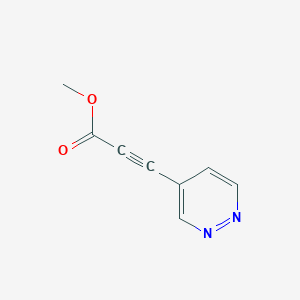
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
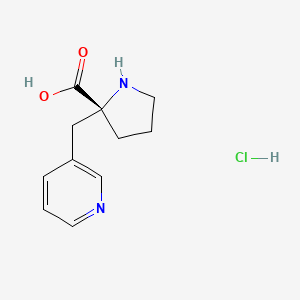

![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
